1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a benzodioxole ring at position 5, a thiophene moiety at position 3, and an acetyl group at position 1 of the pyrazoline core. Its structural features, such as the electron-rich benzodioxole and thiophene groups, contribute to its interactions with biological targets like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10(19)18-13(8-12(17-18)16-3-2-6-22-16)11-4-5-14-15(7-11)21-9-20-14/h2-7,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBBUZVBFSBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Construction of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and pyrazole moieties under appropriate conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Compound 1 : 1-[5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-Trimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-one (PCH-2)
- Structural Difference : Replacement of thiophene with a 3,4,5-trimethoxyphenyl group.
- Biological Activity: Evaluated for anticancer activity against non-small cell lung cancer (NSCLC). ESI-MS: m/z 399.125 [M+H]⁺; IR carbonyl stretch at 1665 cm⁻¹ .
Compound 2 : D03 (1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(Thien-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-[(((4-(Diethylamino)butyl)Amino)Methyl)Thio]Ethan-1-one)
- Structural Difference: Addition of a diethylamino-butyl-thioether side chain.
- Biological Activity : MAO-B inhibitor (IC₅₀ = 20.34 μM) with binding affinity confirmed via molecular docking (PDB ID: 2BXR) .
- Significance : The extended side chain facilitates interactions with the MAO-B active site, highlighting the role of substituent flexibility in enzyme inhibition.
Compound 3 : 1-[5-(4-Chlorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(3H-Indol-3-yl)Ethan-1-one
- Structural Difference : Benzodioxole replaced with 4-chlorophenyl; thiophene replaced with phenyl.
- Biological Activity : Exhibits maximum antibacterial activity among its analogues .
Pharmacological Profiles of Key Analogues
Physicochemical Properties
- Target Compound: Molecular formula: C₁₉H₁₈N₂O₃S (calculated from evidence 4 and 14).
- Comparison :
Structure-Activity Relationship (SAR) Trends
Benzodioxole vs. Phenyl/Chlorophenyl : Benzodioxole enhances MAO-B/AChE inhibition due to π-π stacking with aromatic residues . Chlorophenyl groups favor antibacterial activity via hydrophobic interactions .
Thiophene vs. Furan/Trimethoxyphenyl : Thiophene’s sulfur atom may improve metabolic stability compared to furan. Trimethoxyphenyl increases lipophilicity but may reduce target specificity .
Side Chain Modifications : Flexible side chains (e.g., D03) improve enzyme inhibition by accessing deeper binding pockets .
Biological Activity
The compound 1-[5-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has garnered attention in recent years due to its potential therapeutic applications. This article reviews the biological activity of this compound, with a focus on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazole ring fused with a benzodioxole and thiophene moiety, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. A study involving similar pyrazole compounds demonstrated their ability to disrupt microtubule assembly, leading to apoptosis in cancer cells. The compound PCH-1 , for example, was found to induce cell cycle arrest in the G2/M phase and showed potent cytotoxicity against lung cancer cell lines with an IC50 value as low as 4.32 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| PCH-1 | A-549 | 4.32 |
| PCH-1 | H226 | 4.69 |
| PCH-1 | H460 | 8.40 |
These findings suggest that compounds structurally related to This compound could also exhibit similar anticancer effects.
Anti-inflammatory and Analgesic Effects
The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds derived from pyrazoles have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that the compound may possess analgesic and anti-inflammatory activities, potentially making it useful in treating conditions like arthritis or chronic pain.
Antimicrobial Activity
Studies have indicated that pyrazole derivatives can exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to This compound have shown effectiveness against Bacillus subtilis, E. coli, and Aspergillus niger at concentrations around 40 µg/mL .
The biological activity of the compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin and disrupt microtubule formation, leading to cell death in cancer cells.
- Cytokine Inhibition : The anti-inflammatory effects may arise from the inhibition of cytokine production and modulation of inflammatory pathways.
- Antimicrobial Action : The presence of specific functional groups may enhance the interaction with microbial membranes or enzymes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for anticancer activity. The study highlighted that modifications in the benzodioxole and thiophene substitutions significantly affected the cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
